molecular formula C12H13NO2S2 B5685483 N-(2-ethylphenyl)thiophene-2-sulfonamide CAS No. 53442-40-3

N-(2-ethylphenyl)thiophene-2-sulfonamide

Cat. No.: B5685483
CAS No.: 53442-40-3
M. Wt: 267.4 g/mol
InChI Key: GVRDQKQXGNHEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Contemporary Significance of Sulfonamide Chemistry in Research

The journey of sulfonamides in medicine began in the 1930s with the discovery of their antibacterial properties, marking a pivotal moment in the history of chemotherapy. This discovery paved the way for the development of a vast array of sulfa drugs that have been instrumental in treating bacterial infections. Beyond their antimicrobial applications, the sulfonamide functional group has proven to be a versatile scaffold in drug discovery. Its ability to act as a key pharmacophore has led to the development of drugs with diverse therapeutic applications, including diuretics, antidiabetics, and anticonvulsants. In contemporary research, sulfonamides continue to be a focal point for the design of new therapeutic agents, particularly as enzyme inhibitors.

The Thiophene (B33073) Heterocycle as a Privileged Scaffold in Bioactive Compounds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent presence in a wide range of biologically active compounds. The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, allowing it to mimic benzene in biological systems while offering unique electronic properties and potential for specific interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of a molecule to its biological target. nih.gov Thiophene derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net

Structural Context of N-(2-ethylphenyl)thiophene-2-sulfonamide as a Thiophene Sulfonamide Derivative

This compound is a derivative that combines the thiophene and sulfonamide moieties. Its structure consists of a thiophene-2-sulfonamide (B153586) core, where the sulfonamide nitrogen is substituted with a 2-ethylphenyl group. This specific substitution pattern is crucial in defining the compound's three-dimensional shape, electronic properties, and potential biological activity. The ethyl group at the ortho position of the phenyl ring introduces steric bulk and lipophilicity, which can significantly influence how the molecule interacts with biological targets.

Table 1: Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC12H13NO2S2267.373.513
N-phenylthiophene-2-sulfonamideC10H9NO2S2239.322.513
N-(2-methylphenyl)thiophene-2-sulfonamideC11H11NO2S2253.343.013
N-(4-ethylphenyl)thiophene-2-sulfonamideC12H13NO2S2267.373.513

Note: The data in this table is derived from computational predictions for illustrative purposes and may not represent experimentally determined values.

Rationale for Academic Investigation into this compound Analogues

The academic investigation into this compound and its analogues is driven by several key factors. A primary motivation is the exploration of new chemical space for potential therapeutic agents. By systematically modifying the substituents on the phenyl ring and the thiophene ring, researchers can probe the structure-activity relationships (SAR) of this class of compounds. This allows for the identification of key structural features that are responsible for a particular biological activity and the optimization of lead compounds to enhance potency and selectivity.

A significant area of investigation for thiophene sulfonamides is their role as carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain types of cancer. The investigation of analogues of this compound allows for the fine-tuning of inhibitory activity against different CA isoforms, potentially leading to the development of more targeted therapies with fewer side effects.

Current Research Trajectories and Identified Gaps for this compound

Current research on thiophene sulfonamides is largely focused on expanding their therapeutic applications beyond their established role as CA inhibitors. Researchers are exploring their potential as antimicrobial, anticancer, and anti-inflammatory agents. researchgate.net The synthesis of libraries of N-aryl thiophene-2-sulfonamides, including derivatives similar to this compound, is a common strategy to discover novel bioactive compounds.

A significant gap in the current research landscape is the lack of specific, in-depth studies on this compound itself. While it may be included in larger screening libraries, detailed reports on its synthesis, characterization, and specific biological activity are not widely available. Future research should aim to fill this gap by conducting comprehensive studies on this particular compound to fully elucidate its potential as a lead molecule for drug discovery. This would involve not only its synthesis and biological evaluation but also detailed structural studies, such as X-ray crystallography, to understand its interactions with biological targets at a molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-2-10-6-3-4-7-11(10)13-17(14,15)12-8-5-9-16-12/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDQKQXGNHEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276395
Record name N-(2-Ethylphenyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53442-40-3
Record name N-(2-Ethylphenyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53442-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethylphenyl)-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 2 Ethylphenyl Thiophene 2 Sulfonamide and Its Analogues

Established Synthetic Pathways for Thiophene-2-sulfonamide (B153586) Core Structures

The synthesis of the N-(2-ethylphenyl)thiophene-2-sulfonamide scaffold fundamentally involves two key steps: the preparation of a reactive thiophene-2-sulfonyl intermediate and its subsequent coupling with 2-ethylaniline.

Chlorosulfonation of Thiophene (B33073) Derivatives

A primary and well-established method for preparing the key intermediate, thiophene-2-sulfonyl chloride, is the direct chlorosulfonation of thiophene. This electrophilic substitution reaction typically utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent. tandfonline.comresearchgate.net The reaction proceeds readily due to the electron-rich nature of the thiophene ring, with substitution occurring preferentially at the 2-position. tandfonline.com

While the reaction of thiophene with an excess of chlorosulfonic acid can produce the desired sulfonyl chloride, early reports indicated that yields could be modest (around 37%). tandfonline.com To improve the efficiency of this transformation, the addition of phosphorus pentachloride (PCl₅) has been shown to significantly enhance the yield of thiophene-2-sulfonyl chloride. tandfonline.com The process involves carefully adding the thiophene derivative to cold chlorosulfonic acid, followed by heating to complete the reaction. researchgate.net The resulting mixture is then poured onto ice to quench the reaction and precipitate the sulfonyl chloride product.

Chlorosulfonation can also be applied to substituted thiophenes. For instance, the chlorosulfonation of 2-carboxythiophene yields a mixture of the 4- and 5-sulfonyl chloride derivatives. tandfonline.comtandfonline.com This highlights the influence of existing substituents on the regioselectivity of the sulfonation reaction.

Amide/Sulfonamide Bond Formation Reactions

The formation of the sulfonamide bond is a crucial step in synthesizing this compound. This transformation is a specific type of amide bond formation, connecting the sulfur atom of the sulfonyl group to the nitrogen atom of an amine. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. tandfonline.comresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. semanticscholar.org

The general applicability of this reaction makes it a cornerstone in the synthesis of the vast family of sulfonamide-containing compounds. researchgate.netthieme-connect.com Alternative strategies for forming N-aryl sulfonamides include various cross-coupling reactions, which can bypass the need for pre-functionalized anilines in some cases. tandfonline.comtandfonline.com For example, copper-catalyzed Chan-Lam N-arylation can couple sulfonamides with arylboronic acids. tandfonline.comresearchgate.net However, the direct reaction between a sulfonyl chloride and an amine remains the most straightforward and widely used approach for scaffolds like this compound. acs.orgnih.gov

Utilization of Sulfonyl Chlorides in N-Sulfonylation

The N-sulfonylation of 2-ethylaniline with thiophene-2-sulfonyl chloride is the final step in assembling the target molecule. Sulfonyl chlorides are highly reactive electrophiles, making them excellent reagents for this purpose. snmjournals.orgnih.gov The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the S-N bond. organic-chemistry.org

This reaction is robust and generally high-yielding. It is compatible with a wide range of functional groups on both the amine and the sulfonyl chloride components. The reaction conditions are typically mild, often proceeding at room temperature in a suitable solvent like dichloromethane or acetonitrile, with a base to act as an acid scavenger. researchgate.netorganic-chemistry.org The straightforward nature and high efficiency of this method make it the preferred pathway for the synthesis of N-aryl sulfonamides from readily available sulfonyl chlorides and anilines. tandfonline.comnih.gov

Advanced Strategies for Derivatization and Functionalization of the this compound Scaffold

Once the core this compound structure is assembled, its properties can be further tuned through various chemical transformations. Advanced strategies focus on modifying either the thiophene ring or the sulfonamide nitrogen, allowing for the creation of a library of analogues for structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) on Thiophene-Sulfonamide Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing aromatic systems, including the thiophene ring. nih.govyoutube.com The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl substituents onto a thiophene core. dntb.gov.uadoaj.orgyoutube.com

To apply this methodology to the this compound scaffold, a halogenated precursor, such as 5-bromo-N-(2-ethylphenyl)thiophene-2-sulfonamide, is typically required. This bromo-substituted substrate can then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst, a suitable ligand, and a base. researchgate.netresearchgate.net This reaction allows for the systematic introduction of diverse chemical groups at the 5-position of the thiophene ring, enabling fine-tuning of the molecule's electronic and steric properties. doaj.orgacs.org The reaction conditions are generally mild and tolerant of the sulfonamide functionality. dntb.gov.uaresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Thiophene Substrates

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80-100Good dntb.gov.ua
Pd(OAc)₂SPhosK₃PO₄Toluene/Water10069-93 nih.gov
Pd(dppf)Cl₂dppfNa₂CO₃DME/Water80High researchgate.net

This table presents generalized conditions from studies on related thiophene substrates. Specific yields and optimal conditions may vary depending on the exact substrates used.

Alkylation and Acylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom possesses a proton that can be removed by a base, rendering it nucleophilic and available for further functionalization through alkylation or acylation. ionike.comresearchgate.net These reactions provide a direct route to N-substituted analogues, which can have significantly different chemical and biological properties compared to the parent compound.

N-Alkylation: The alkylation of the sulfonamide nitrogen introduces an alkyl group, converting the secondary sulfonamide into a tertiary one. organic-chemistry.org This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate. ionike.com More advanced and environmentally benign methods utilize alcohols as alkylating agents via "borrowing hydrogen" methodologies, often catalyzed by transition metals such as manganese or iron. ionike.comorganic-chemistry.org These reactions proceed with high selectivity, producing water as the only byproduct. ionike.com Another approach involves the use of trichloroacetimidates as alkylating agents under thermal conditions without the need for a catalyst. nih.gov

Table 2: Methods for N-Alkylation of Sulfonamides

Alkylating AgentCatalyst/ReagentConditionsKey FeaturesReference(s)
Alkyl HalidesAnion Exchange ResinAlcoholic MediumSimple procedure, easy work-up tandfonline.com
Benzylic AlcoholsFeCl₂/K₂CO₃Toluene, RefluxEnvironmentally benign, high yields ionike.com
Alcohols[Ru(p-cymene)Cl₂]₂/dppfToluene, 110 °CBorrowing hydrogen mechanism organic-chemistry.org
TrichloroacetimidatesNoneToluene, RefluxCatalyst-free, good for stable cation precursors nih.gov

N-Acylation: N-acylation involves the introduction of an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. nih.gov These derivatives often act as bioisosteres of carboxylic acids due to the similar pKa of the N-H proton. nih.gov The most common methods for N-acylation involve reacting the sulfonamide with an acylating agent such as a carboxylic acid anhydride or an acyl chloride. researchgate.netnih.gov These reactions can be performed under basic conditions or, in some cases, with a catalytic amount of a strong acid like sulfuric acid. nih.gov Heterogeneous catalysts have also been developed to facilitate these transformations under mild and solvent-free conditions. researchgate.net The use of N-acylbenzotriazoles in the presence of sodium hydride also provides an efficient route to N-acylsulfonamides. semanticscholar.org

Table 3: Methods for N-Acylation of Sulfonamides

Acylating AgentCatalyst/ReagentSolventKey FeaturesReference(s)
Acid AnhydridesH₂SO₄ (catalytic)AcetonitrileAcid-catalyzed, high yields nih.gov
Acid Anhydrides/ChloridesZSM-5-SO₃HSolvent-freeHeterogeneous catalyst, mild conditions researchgate.net
AnhydridesCs₅HP₂W₁₈O₆₂WaterGreen solvent, reusable catalyst tandfonline.com
N-AcylbenzotriazolesNaHTHFEfficient for various acyl groups semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) Approaches for Heteroaryl Linkages

Nucleophilic Aromatic Substitution (SNAr) is a powerful mechanism for forming C-N or C-O bonds on aromatic and heteroaromatic rings. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr pathway is viable for aryl halides and other substituted aromatics, particularly when the ring is activated by electron-withdrawing groups (EWGs). chemistrysteps.comwikipedia.org

The SNAr mechanism generally proceeds through a two-step addition-elimination sequence:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of EWGs, especially at the ortho and para positions relative to the leaving group, is crucial as they delocalize the negative charge, stabilizing this intermediate and lowering the activation energy for its formation. chemistrysteps.comuomustansiriyah.edu.iq

Elimination : The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. This step is typically fast. uomustansiriyah.edu.iq

In the context of synthesizing analogues of this compound, SNAr reactions can be employed to link different heteroaryl moieties. For instance, a thiophene ring activated with a suitable leaving group and EWGs could react with an aniline derivative. Conversely, an activated aryl ring could be coupled with a heteroarylamine. While aromatic rings are typically nucleophilic, the presence of appropriate substituents renders them electrophilic and susceptible to nucleophilic attack. wikipedia.org

Heterocyclic systems, such as pyridine, are particularly reactive towards SNAr, often more so than their benzene (B151609) analogues. This is because the ring nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex. wikipedia.org This principle can be extended to other heterocycles, enabling the synthesis of a diverse range of heteroaryl-linked sulfonamides. A notable example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, showcasing the high reactivity of some heteroarenes in SNAr reactions. wikipedia.org The synthesis of certain sulfonimide salts for solid-state electrolytes has also been achieved through successive SNAr reactions on fluorinated phenyl sulfonimides, demonstrating the utility of this method in building complex sulfonamide-containing molecules. mit.edu

Table 1: Key Factors in SNAr Reactions for Heteroaryl Linkages
FactorDescriptionRelevance to Sulfonamide Synthesis
SubstrateAn aryl or heteroaryl ring with a good leaving group (e.g., halide) and at least one strong electron-withdrawing group (EWG) like -NO2, -CN, or -C(O)R. chemistrysteps.comuomustansiriyah.edu.iqEnables the coupling of thiophene or phenyl rings to form the core sulfonamide structure.
NucleophileAn amine (R-NH2), alkoxide (RO-), or thiol (RS-). For this compound, the nucleophile would be an aniline derivative. uomustansiriyah.edu.iqForms the critical N-aryl bond in the final product.
Position of EWGThe EWG must be positioned ortho or para to the leaving group to effectively stabilize the intermediate Meisenheimer complex through resonance. wikipedia.orguomustansiriyah.edu.iqDetermines the feasibility and rate of the substitution reaction.
Leaving GroupTypically a halide. For aryl halides, reactivity often follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. chemistrysteps.comInfluences reaction kinetics and choice of starting materials.

Ring Expansion and Cyclization Strategies for Novel Architectures

The synthesis of medium-sized rings (8-12 membered) and macrocycles containing a sulfonamide group presents unique challenges due to unfavorable transannular strain and entropic factors. researchgate.net However, these structures are of great interest in medicinal chemistry. york.ac.uk Ring expansion and cyclization strategies offer innovative solutions to access these previously inaccessible molecular architectures. york.ac.uknih.gov

Recent advancements have introduced novel ring-expansion methodologies for synthesizing macrocyclic sulfonamides. nih.gov One such strategy involves using a nitro group or an alkene as a masked amine that can be revealed through reduction or conjugate addition, respectively. york.ac.uk This triggers a cascade reaction that results in the formation of a larger ring structure. york.ac.ukresearchgate.net

A key method involves the following steps:

A cyclic lactam is N-sulfonylated with a 2-nitrobenzenesulfonyl chloride.

The nitro group is then reduced, typically via hydrogenation, to an aniline.

The resulting intramolecular aniline attacks the lactam carbonyl, initiating a ring expansion to form a macrocyclic sulfonamide. researchgate.net

Another powerful technique is radical cyclization. For instance, tin hydride-mediated radical cyclizations of cyclic ene sulfonamides can produce various bicyclic and tricyclic imines. nih.gov The process involves an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to yield the final imine product. nih.gov This strategy allows for the creation of fused and spirocyclic systems with five-, six-, and seven-membered rings. nih.gov

Table 2: Examples of Ring Expansion Reactions for Macrocyclic Sulfonamide Synthesis
Starting Lactam Ring SizeKey ReagentsResulting Macrocycle SizeYield (%)Reference
5 (γ-Lactam)1) n-BuLi, 2-nosyl chloride 2) H2, Pd/C; DBU9-memberedGood-Excellent researchgate.net
7 (ε-Caprolactam)1) n-BuLi, 2-nosyl chloride 2) H2, Pd/C; DBU11-memberedGood-Excellent researchgate.net
81) n-BuLi, 2-nosyl chloride 2) H2, Pd/C; DBU12-membered90 researchgate.net
4 (β-Lactam)1) n-BuLi, 2-nosyl chloride 2) H2, Pd/C; DBU8-membered92 researchgate.net
6 (δ-Valerolactam)1) n-BuLi, 2-nosyl chloride 2) H2, Pd/C; DBU10-membered0 (Failed) researchgate.net

Optimization of Reaction Conditions and Scalability of this compound Synthesis

The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. acs.org For this compound, this would involve reacting thiophene-2-sulfonyl chloride with 2-ethylaniline. Optimization of this process is crucial for improving yield, reducing reaction times, minimizing byproducts, and ensuring the scalability and sustainability of the synthesis.

A recent study employed a Quality by Design (QbD) approach using response surface methodology (RSM) to optimize sulfonamide synthesis. tandfonline.com By systematically varying base equivalence and temperature, the ideal conditions were identified as using 0.5 equivalents of lithium hydroxide monohydrate (LiOH·H₂O) as the base at a temperature of 0–5°C. tandfonline.com This optimized protocol achieved excellent yields within a remarkably short reaction time of 1–8 minutes. The use of an ethanol:water (1:5) solvent system further enhances the method's practicality and environmental friendliness, simplifying the work-up process. tandfonline.com

Other synthetic approaches have also been developed to improve efficiency. One method utilizes N-silylamines, which react with sulfonyl chlorides in refluxing acetonitrile for one hour to produce sulfonamides in quantitative yields after simple solvent removal. nih.gov This procedure avoids the need for an external base and the byproduct, trimethylsilyl chloride, can be easily removed. nih.gov

For thiophene-based sulfonamides specifically, research has demonstrated the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides using lithium hydride (LiH) in dimethylformamide (DMF). nih.govnih.gov This reaction proceeds at room temperature over three hours, yielding products in good yields (62-78%). nih.gov The resulting brominated compounds can be further diversified using scalable cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl groups. nih.govresearchgate.net This two-step process—sulfonamide formation followed by cross-coupling—provides a robust and scalable route to a wide library of N-arylthiophene-2-sulfonamide analogues.

Table 3: Comparison of Optimized Conditions for Sulfonamide Synthesis
MethodKey ReagentsSolventTemperature (°C)Reaction TimeKey AdvantagesReference
Base-mediated (Optimized)Amine, Sulfonyl Chloride, LiOH·H₂O (0.5 eq.)Ethanol:Water (1:5)0–51–8 minRapid, high yield, mild conditions, sustainable solvent system. tandfonline.com
N-Silylamine MethodN-Silylamine, Sulfonyl ChlorideAcetonitrileReflux (~82°C)1 hourHigh yields, no external base needed, simple work-up. nih.gov
Alkylation of Thiophenesulfonamide5-Bromothiophene-2-sulfonamide, Alkyl Bromide, LiHDMFRoom Temp.3 hoursSpecific for N-alkylation, good yields, product suitable for further scalable diversification. nih.govnih.gov
Iodine-CatalyzedSulfonyl Hydrazide, Amine, I2, TBHP1,2-Dichloroethane (DCE)Room Temp.Not specifiedMetal-free, mild conditions, uses readily available starting materials. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of N 2 Ethylphenyl Thiophene 2 Sulfonamide Derivatives

Single-Crystal X-ray Crystallographic Investigations for Solid-State Structure Determination

In analogous benzothiophene (B83047) sulfonamide derivatives, the thiophene (B33073) ring system is typically planar. nih.govresearchgate.net The crystal structure is often stabilized by a network of intermolecular and intramolecular interactions. For instance, in some derivatives, weak C—H⋯O intramolecular interactions involving the sulfone oxygen atoms are observed, leading to the formation of ring motifs. nih.govresearchgate.net Intermolecular forces such as N—H⋯O and C—H⋯O hydrogen bonds frequently link adjacent molecules, creating chains or more complex supramolecular architectures. nih.govresearchgate.net

A representative example of crystallographic data for a related thiophene derivative, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, is presented below to illustrate the type of information obtained from such studies. researchgate.net

ParameterValue
Chemical FormulaC10H8OS3
Crystal SystemMonoclinic
Space GroupP2(1)
a (Å)5.6236 (6)
b (Å)12.8026 (13)
c (Å)7.2117 (7)
β (°)92.971 (5)
Volume (Å3)518.52 (9)
Z2

This table presents data for (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone as a representative example of a thiophene derivative. researchgate.net

Advanced Spectroscopic Techniques for Molecular Confirmation and Characterization

Spectroscopic methods are fundamental for confirming the identity and purity of N-(2-ethylphenyl)thiophene-2-sulfonamide and its analogues in both solid and solution states. nih.govresearchgate.net Infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information. rsc.orgnih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups within a molecule. For thiophene sulfonamides, key vibrational bands are observed for the sulfonamide group (-SO₂NH-). nih.govrsc.org The asymmetric and symmetric stretching vibrations of the SO₂ group appear at distinct frequencies, while the N-H stretch is also a prominent feature. rsc.orgresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Reference
N-HStretching3285–3199 researchgate.net
SO₂Asymmetric Stretching1376–1309 rsc.orgresearchgate.net
SO₂Symmetric Stretching1177–1148 rsc.orgresearchgate.net
S-NStretching945–893 researchgate.net
C-S (Thiophene)Stretching~700 iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed carbon-hydrogen framework of a molecule. In this compound, distinct signals are expected for the protons and carbons of the ethylphenyl and thiophene moieties. mdpi.com The proton of the sulfonamide group (-SO₂NH-) typically appears as a singlet in the ¹H NMR spectrum, with its chemical shift being sensitive to the solvent and concentration. rsc.org Aromatic protons of the phenyl and thiophene rings resonate in the downfield region of the spectrum. rsc.orgresearchgate.net

NucleusGroupExpected Chemical Shift (δ, ppm)Reference
¹H-SO₂NH-8.78–10.15 rsc.org
¹HAromatic (Phenyl and Thiophene)6.51–7.70 rsc.org
¹³CAromatic (Phenyl and Thiophene)110–150 researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. Under electron impact (EI), thiophene sulfonamide derivatives typically show a prominent molecular ion peak (M⁺). researchgate.netresearchgate.net Common fragmentation pathways involve the cleavage of the C-N or S-N bonds. researchgate.netresearchgate.net

Analysis of Molecular Conformation and Preferred Orientations in this compound

The biological activity and physical properties of flexible molecules like this compound are heavily influenced by their preferred three-dimensional conformation. The orientation of the 2-ethylphenyl group relative to the thiophene-2-sulfonamide (B153586) moiety is of particular interest. researchgate.net

X-ray crystallographic studies of related structures provide valuable data on this aspect. nih.gov The dihedral angle between the mean plane of the thiophene ring and the phenyl ring is a key parameter. In one benzothiophene derivative, this angle was found to be nearly orthogonal, at 77.7(1)°. nih.gov In another, it was 88.1(1)°. researchgate.net This twisted conformation is often the result of minimizing steric hindrance between the two aromatic rings.

Intramolecular hydrogen bonds can also play a crucial role in stabilizing a particular conformation. For example, weak C-H···O interactions between a phenyl proton and one of the sulfonyl oxygen atoms can lock the molecule into a specific orientation, forming stable five- or six-membered ring motifs when viewed in cross-section. nih.govresearchgate.net The conformation of the ethyl group on the phenyl ring will also be influenced by steric factors, likely orienting itself away from the bulky sulfonamide group to minimize repulsive interactions.

Computational Chemistry and In Silico Modeling of N 2 Ethylphenyl Thiophene 2 Sulfonamide

Quantum Chemical Calculations Based on Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. core.ac.uktandfonline.com Calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, allow for the optimization of molecular geometry and the prediction of various chemical and physical parameters. researchgate.netresearchgate.net

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.orglibretexts.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.commdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter for assessing molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.netmdpi.com For thiophene (B33073) sulfonamide derivatives, DFT calculations have shown HOMO-LUMO gap values ranging from approximately 3.44 eV to 4.93 eV, reflecting their general stability. mdpi.commdpi.com The HOMO orbitals in these types of compounds are typically distributed over the thiophene and phenyl rings, while the LUMO orbitals are also centered on these aromatic systems, facilitating intramolecular charge transfer. nih.gov

Table 1: Representative FMO Data for Thiophene Sulfonamide Derivatives

Compound E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 1 -6.58 -1.93 4.65
Derivative 2 -6.21 -2.77 3.44
Derivative 3 -7.12 -2.19 4.93

Note: Data is illustrative for the class of thiophene sulfonamide derivatives as found in literature. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map uses a color scale to represent different potential values.

Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites, typically around electronegative atoms like the oxygen atoms of the sulfonamide group, are susceptible to attack by electrophiles. mdpi.com

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often located around hydrogen atoms (especially the N-H proton of the sulfonamide), are potential targets for nucleophiles. mdpi.com

By analyzing the MEP map of a molecule like N-(2-ethylphenyl)thiophene-2-sulfonamide, one can identify the likely points of interaction with other molecules, including biological receptors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. core.ac.ukresearchgate.net

Vibrational Frequencies : Theoretical calculations can simulate the infrared (IR) spectrum of a molecule. For thiophene sulfonamides, characteristic vibrational frequencies include N-H stretching, asymmetric and symmetric S=O stretching of the sulfonyl group, and C-C stretching within the aromatic rings. researchgate.netresearchgate.net Calculated frequencies for related compounds have shown good agreement with experimental values. researchgate.net For instance, the symmetric and asymmetric SO2 stretching vibrations are typically predicted in the ranges of 1148-1177 cm⁻¹ and 1309-1376 cm⁻¹, respectively. researchgate.net

NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating ¹H and ¹³C NMR chemical shifts. core.ac.uktandfonline.comresearchgate.net These predictions are instrumental in assigning the signals observed in experimental NMR spectra. researchgate.net The accuracy of these computational methods has advanced significantly, making them a reliable tool for structural elucidation, even for complex molecules in different solvent environments. nih.govnih.gov

Non-Linear Optical (NLO) Property Simulations and Hyperpolarizability Analysis

Non-linear optical (NLO) materials are of great interest for applications in modern optics and photonics. semanticscholar.org The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). semanticscholar.orgresearchgate.net DFT calculations can effectively predict this property.

A key factor for a significant NLO response is extended π-electron delocalization, which allows for efficient intramolecular charge transfer from a donor part of the molecule to an acceptor part. researchgate.netnih.gov In thiophene sulfonamides, the thiophene and phenyl rings form a conjugated system that facilitates this charge transfer. researchgate.net

There is a well-established inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; molecules with smaller energy gaps tend to have larger β values, indicating a stronger NLO response. researchgate.netresearchgate.net Computational studies on thiophene derivatives have explored this relationship to design molecules with enhanced NLO properties. mdpi.comrsc.org

Table 2: Representative NLO Properties for Thiophene Sulfonamide Derivatives

Compound Energy Gap (ΔE) (eV) Hyperpolarizability (β₀) (a.u.)
Derivative A 4.65 Low
Derivative B 3.44 High

Note: Data illustrates the inverse relationship between the energy gap and hyperpolarizability for this class of compounds. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govscholarsresearchlibrary.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. researchgate.net

Identification of Putative Enzyme Active Sites and Receptor Binding Pockets

By docking this compound into the crystal structures of various enzymes, researchers can identify potential binding sites and evaluate the strength of the interaction, often expressed as a docking score. nih.govscholarsresearchlibrary.com Studies on related thiophene-based sulfonamides have revealed potent inhibitory effects against enzymes like carbonic anhydrases (hCA-I and hCA-II) and cyclin-dependent kinase 5 (cdk5). nih.govnih.gov

Docking analyses for this class of compounds show that the sulfonamide and thiophene moieties play a significant role in binding. nih.gov The interactions often involve hydrogen bonds between the sulfonamide group and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the aromatic rings. researchgate.net For example, docking studies against Enoyl acyl carrier protein reductase (InhA) have shown that thiophene sulfonamide derivatives can achieve favorable docking scores, indicating strong binding affinity. nih.gov

Characterization of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The most significant interaction is hydrogen bonding. The sulfonamide group (-SO₂NH-) is a classic hydrogen bond motif. The nitrogen-bound hydrogen (N-H) acts as a potent hydrogen bond donor. The two oxygen atoms of the sulfonyl group (O=S=O) are strong hydrogen bond acceptors. In solid-state structures of similar aromatic sulfonamides, intermolecular hydrogen bonds of the type N-H···O=S are commonly observed, often leading to the formation of well-defined supramolecular networks like chains or dimeric rings. mdpi.com Such interactions are fundamental to the stability of the crystal lattice and play a pivotal role in molecular recognition when binding to biological targets like enzymes. mdpi.com

Hydrophobic interactions also play a substantial role. The molecule possesses two aromatic rings—the phenyl and thiophene moieties—as well as an ethyl group. These nonpolar regions can engage in favorable hydrophobic interactions with complementary nonpolar surfaces, such as the side chains of amino acids (e.g., leucine, valine, phenylalanine) within a protein's binding pocket. The ethyl group attached to the phenyl ring particularly enhances this lipophilic character.

Furthermore, the aromatic nature of the thiophene and phenyl rings allows for potential π-interactions. These can include π-π stacking, where the rings align face-to-face or face-to-edge, and C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring. These interactions are critical for the specific orientation and stabilization of the molecule within a binding site. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Binding Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility and the stability of its interactions with a biological target over time. molbase.com

The primary goal of MD simulations in this context is to explore the molecule's conformational landscape. This compound has several rotatable bonds, most notably the S-N bond of the sulfonamide linkage and the C-C bonds of the ethyl group. Rotation around these bonds gives rise to different conformers (spatial arrangements of the atoms). MD simulations can track these movements over nanoseconds or longer, revealing which conformations are most stable and how the molecule might change its shape to adapt to a binding partner.

In the context of drug design, MD simulations are often performed after a molecule has been computationally "docked" into a receptor's binding site. The simulation provides a dynamic view of the docked complex, testing the stability of the predicted binding pose. It can confirm whether key hydrogen bonds and hydrophobic interactions are maintained over time or if the molecule is unstable and dissociates from the receptor. This analysis helps to refine binding hypotheses and provides a more realistic assessment of the ligand-receptor interaction than static docking models alone.

Cheminformatics Approaches for Predictive Modeling of Relevant Parameters (e.g., TPSA, Rotatable Bonds)

Cheminformatics utilizes computational methods to predict physicochemical properties of molecules directly from their 2D or 3D structures. These parameters are essential for evaluating a compound's potential as a drug candidate, often as part of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For this compound, several key parameters can be calculated using standard cheminformatics algorithms.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. A higher TPSA is generally associated with lower membrane permeability.

The number of rotatable bonds is a measure of the molecule's conformational flexibility. A high number of rotatable bonds can sometimes negatively impact oral bioavailability.

Other important predicted parameters include the logarithm of the octanol-water partition coefficient (LogP ), which measures lipophilicity, and counts of hydrogen bond donors and acceptors , which are fundamental to molecular interactions.

While specific experimentally verified data for this compound is limited, these parameters can be reliably predicted using computational models. The table below presents the predicted values for these important descriptors.

Cheminformatics ParameterPredicted ValueSignificance
Molecular Weight267.36 g/molOverall size of the molecule.
Topological Polar Surface Area (TPSA)51.7 ŲPredicts transport properties like intestinal absorption and blood-brain barrier penetration.
Number of Rotatable Bonds3Indicates molecular flexibility.
Hydrogen Bond Acceptors3 (2 on sulfonyl, 1 on thiophene sulfur)Potential sites for forming hydrogen bonds.
Hydrogen Bond Donors1 (sulfonamide N-H)Potential sites for forming hydrogen bonds.
XLogP3 (Lipophilicity)3.8Measures the molecule's preference for a lipid vs. aqueous environment.

These predicted values provide a valuable baseline for assessing the drug-like properties of this compound before undertaking extensive laboratory synthesis and testing.

Investigation of Biological Activities and Underlying Molecular Mechanisms of N 2 Ethylphenyl Thiophene 2 Sulfonamide Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro Focus)

The biological activity of N-(2-ethylphenyl)thiophene-2-sulfonamide analogues is often attributed to their ability to interact with and inhibit specific enzymes that are crucial for various pathological processes. This section focuses on the in vitro investigation of these inhibitory activities against a range of enzymes.

Dihydropteroate Synthetase (DHPS) Inhibition Mechanisms

While direct studies on this compound analogues as DHPS inhibitors are not extensively documented, the broader class of sulfonamides is well-known for its inhibitory action on this enzyme. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthetic pathway in microorganisms. They mimic the natural substrate of DHPS, para-aminobenzoic acid (pABA), and compete with it for binding to the enzyme's active site. nih.gov This competition leads to the formation of a non-functional dihydropteroate analogue, thereby halting the synthesis of folic acid and inhibiting microbial growth. nih.gov

Research on thiophene-sulfonamide conjugates has shown that these compounds exhibit moderate to excellent antimicrobial and DHFR (dihydrofolate reductase) inhibition activity. tandfonline.comtandfonline.com Molecular docking studies have confirmed the binding affinity of these thiophene-linked sulfonamide derivatives against dihydropteroate synthetase. tandfonline.comtandfonline.com A new series of N-sulfonamide 2-pyridone derivatives, designed to combine the inhibitory activities of both DHPS and DHFR in one molecule, has been synthesized and evaluated. mdpi.com One of the most potent compounds from this series demonstrated significant inhibition against both enzymes, with IC50 values of 2.76 µg/mL for DHPS and 0.20 µg/mL for DHFR. mdpi.com Docking studies revealed that this compound occupied both the p-aminobenzoic acid and pterin binding pockets of DHPS. mdpi.com

Carbonic Anhydrase (CA) Inhibitory Activity

Thiophene-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net A study investigating a series of thiophene-based sulfonamides reported significant inhibitory effects on both hCA-I and hCA-II at very low concentrations. researchgate.net The IC50 values for these compounds ranged from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II. researchgate.net The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. researchgate.net These thiophene-based sulfonamides were found to exhibit noncompetitive inhibition towards both isoenzymes. researchgate.net

Another study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated that these compounds were poor inhibitors of the cytosolic isoform hCA I, with Ki values in the range of 683–4250 nM. airitilibrary.com However, they effectively inhibited hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII in the subnanomolar to nanomolar range. airitilibrary.com The potent inhibitory activity of these heterocyclic sulfonamides was further rationalized through a high-resolution X-ray crystal structure of an adduct of hCA II with one of the sulfonamides. airitilibrary.com

Table 1: Inhibitory Activity of Thiophene-Based Sulfonamide Analogues against Carbonic Anhydrase Isoforms

Compound Type Isoform IC50 Range Ki Range Inhibition Type
Thiophene-based sulfonamides hCA-I 69 nM - 70 µM 66.49 - 234.99 µM Noncompetitive
Thiophene-based sulfonamides hCA-II 23.4 nM - 1.405 µM 74.88 - 38.04 µM Noncompetitive
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides hCA-I - 683 - 4250 nM -

Lactoperoxidase (LPO) Enzyme Inhibition and Kinetic Analysis

The inhibitory effects of selected thiophene-2-sulfonamide (B153586) derivatives on bovine milk lactoperoxidase (LPO) have been investigated in vitro. nih.gov In one study, a series of thiophene-2-sulfonamide derivatives (1a-7a) were evaluated for their impact on LPO enzymatic activity. nih.gov Among the tested compounds, 5-(2-thienylthio)thiophene-2-sulfonamide was identified as the most potent inhibitor. nih.gov Kinetic analysis revealed that this compound exhibited a competitive inhibition mechanism, with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov

Urease Enzyme Inhibition in Model Systems

Several studies have highlighted the potential of thiophene-sulfonamide derivatives as urease inhibitors. In one study, a series of 5-aryl thiophenes bearing sulphonylacetamide moieties were synthesized and evaluated for their urease inhibitory activity. mdpi.com The compound N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide demonstrated excellent urease inhibition, with a percentage inhibition of approximately 46.23 ± 0.11 at 15 µg/mL and an IC50 value of 17.1 µg/mL. mdpi.com Another compound in the series, N-((5-phenylthiophen-2-yl)sulfonyl)acetamide, also showed good urease inhibition with an IC50 value of around 38.4 µg/mL. mdpi.com

Another relevant study focused on morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors. nih.govnih.gov The most potent inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, exhibited uncompetitive inhibition with an IC50 value of 3.80 ± 1.9 µM. nih.govnih.gov The majority of the synthesized compounds in this study were found to be more potent than the standard inhibitor, thiourea. nih.govnih.gov

Table 2: Urease Inhibitory Activity of Thiophene-Based Analogues

Compound IC50 Value Inhibition Type
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide 17.1 µg/mL -
N-((5-phenylthiophen-2-yl)sulfonyl)acetamide ~38.4 µg/mL -
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide 3.80 ± 1.9 µM Uncompetitive

Heat Shock Protein 90 Alpha (Hsp90α) Inhibition

Direct evidence for the inhibition of Hsp90α by this compound analogues is limited. However, studies on other sulfonamide-containing compounds suggest that this class of molecules has the potential to interact with Hsp90. An investigation into eight clinically established sulfonamide drugs revealed that some of them could inhibit the ATPase activity of Hsp90. tandfonline.comtandfonline.comresearchgate.net Specifically, torsemide, sulfathiazole, and sulfadiazine were found to inhibit Hsp90 with IC50 values of 1.0 µM, 2.6 µM, and 1.5 µM, respectively. tandfonline.comtandfonline.comresearchgate.net These findings suggest that the sulfonamide scaffold could be a promising starting point for the development of novel Hsp90 inhibitors. tandfonline.comtandfonline.comresearchgate.net Additionally, research on thieno[2,3-c]pyridine derivatives has identified them as Hsp90 inhibitors, indicating that the thiophene (B33073) ring system can be incorporated into molecules targeting this chaperone protein. nih.gov

Table 3: Hsp90 ATPase Inhibitory Activity of Selected Sulfonamide Drugs

Compound IC50 Value (µM)
Torsemide 1.0
Sulfadiazine 1.5

Protein Tyrosine Phosphatase 1B (PTP1B) Modulation

Furthermore, potent nonpeptidic benzimidazole sulfonamide inhibitors of PTP1B have been developed. An X-ray cocrystal structure of one such inhibitor with PTP1B revealed that the benzimidazole sulfonamide forms a bidentate hydrogen bond with Asp48 in the enzyme's active site. This highlights the importance of the sulfonamide group for interaction with the target enzyme. Molecular modeling studies of triaryl-sulfonamide analogues have also been conducted to explore their potential as PTP1B inhibitors. nih.gov

Cellular-Level Biological Responses in Controlled In Vitro Systems (Excluding human/animal trial data)

The biological activities of this compound and its analogues have been a subject of significant scientific inquiry, particularly focusing on their potential therapeutic applications. This section details the cellular-level responses elicited by these compounds in various in vitro models, encompassing their effects on cancer cells, microbial organisms, and viral replication, as well as their interactions with radiation.

Analogues of this compound have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

In studies involving the human liver cancer cell line (HepG-2) and the human breast cancer cell line (MCF-7), several sulfonamide derivatives have exhibited potent activity. For instance, certain novel sulfonamide compounds showed higher activity than the standard chemotherapeutic drug doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM against HepG-2 cells. nih.gov Other research has highlighted sulfonamide derivatives with IC50 values as low as 0.15 μM against HepG-2 cells. mdpi.com In MCF-7 cells, some analogues have displayed exceptional antiproliferative activity with IC50 values in the sub-micromolar range. mdpi.com

The cytotoxic effects of these compounds are not limited to liver and breast cancer cells. Studies on the human cervical cancer cell line (HeLa) have also revealed the cytotoxic potential of sulfonamide derivatives. In one study, all tested sulfonamides showed a cytotoxic effect on HeLa cells at concentrations between 100 and 1000 μM. nih.gov

The following table summarizes the cytotoxic activity of selected this compound analogues and related sulfonamide derivatives against various cancer cell lines.

Compound/AnalogueCell LineIC50 (μM)Reference
Sulfonamide Derivative 1MCF-70.09 mdpi.com
Sulfonamide Derivative 2HepG-20.15 mdpi.com
Sulfonamide Derivative 3HCT-1163.53 nih.gov
Sulfonamide Derivative 4HeLa< 360 nih.gov
Sulfonamide Derivative 5MDA-MB-468< 30 nih.gov

It is important to note that the specific substitutions on the thiophene and phenyl rings of the this compound scaffold play a crucial role in determining the potency and selectivity of the cytotoxic effects. mdpi.com

Beyond simple cytotoxicity, research has delved into the molecular mechanisms by which this compound analogues exert their anticancer effects. A significant finding is their ability to induce apoptosis, or programmed cell death, and to interfere with the normal progression of the cell cycle in cancer cells.

Several studies have shown that treatment of cancer cells with these compounds leads to morphological changes characteristic of apoptosis. mdpi.com This is often accompanied by the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and caspase-7. mdpi.com The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the safe and efficient removal of malignant cells.

Furthermore, these analogues have been observed to perturb the cell cycle. For example, some sulfonamide derivatives have been shown to cause an arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.com This prevents the cells from dividing and proliferating. The mechanism of apoptosis induction is often linked to the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death. Some compounds have been found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com

The table below outlines the observed effects of selected analogues on apoptosis and the cell cycle.

Compound/AnalogueCell LineEffectMolecular Target/PathwayReference
Sulfonamide Derivative 23MCF-7G2/M phase arrestNot specified mdpi.com
Sulfonamide Derivative 31MCF-7Apoptosis inductionIncreased Bax, decreased Bcl-2 mdpi.com
Thiophene Carboxamide MB-D2A375, HT-29, MCF-7Apoptosis inductionCaspase-3/7 activation mdpi.com
Acylated ester 4MCF-7Apoptosis inductionNot specified nih.govresearchgate.net

These findings suggest that this compound analogues can trigger multiple cellular pathways to inhibit cancer cell growth, making them promising candidates for further development.

In addition to their anticancer properties, derivatives of thiophene-2-sulfonamide have been investigated for their antimicrobial activity against a variety of pathogenic bacteria. The sulfonamide functional group is a well-known pharmacophore in antibacterial agents. researchgate.net

Studies have demonstrated that certain analogues exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, some synthesized sulfonamide analogues have shown potency against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. nih.gov

Recent research has also focused on the activity of these compounds against antibiotic-resistant strains. Notably, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and tested against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a critical priority pathogen. nih.govresearchgate.net One compound, 5-bromo-N-propylthiophene-2-sulfonamide, demonstrated a favorable MIC of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this highly resistant strain. researchgate.net

The following table provides a summary of the antimicrobial activity of selected thiophene-sulfonamide analogues.

Compound/AnalogueBacterial StrainActivity (MIC/MBC in μg/mL)Reference
Sulfonamide analogue FQ5S. aureusMIC: 32 nih.gov
Sulfonamide analogue FQ5P. aeruginosaMIC: 16 nih.gov
Sulfonamide analogue FQ5E. coliMIC: 16 nih.gov
Sulfonamide analogue FQ5B. subtilisMIC: 16 nih.gov
5-bromo-N-propylthiophene-2-sulfonamide (3b)K. pneumoniae (NDM-1 producing)MIC: 0.39, MBC: 0.78 researchgate.net

These results underscore the potential of this class of compounds to be developed into new antibacterial agents to combat the growing threat of antimicrobial resistance.

The therapeutic potential of this compound analogues extends to the realm of virology. In vitro studies have demonstrated that certain heterocyclic sulfonamides possess antiviral activity against a range of viruses.

Specifically, some sulfonamide-containing compounds have shown an impressive antiviral effect against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie B4 virus (CBV4). nih.gov For some derivatives, the viral load of HSV-1 was reduced by 70-90%, with favorable IC50 and selectivity index (SI) values when compared to the standard antiviral drug acyclovir. nih.govmdpi.com A reduction in viral activity of over 50% has also been observed for CBV4. mdpi.com

The mechanism of antiviral action is an area of ongoing research, but it is hypothesized that these compounds may interfere with viral replication processes. The broad-spectrum potential of some of these analogues has also been noted, with activity being tested against other viruses such as Hepatitis A virus (HAV), Hepatitis C virus (HCV), and Human Adenovirus 7 (HAdV7). nih.govmdpi.com

The table below summarizes the antiviral activity of selected sulfonamide derivatives.

Compound/AnalogueVirusObserved EffectReference
Pyrimidine derivative 76HSV-170-90% viral load reduction nih.govmdpi.com
Pyrimidine derivative 76CBV4>50% reduction in viral activity mdpi.com
Pyridine derivative 65HSV-1, CBV4, HAVImpressive antiviral effect nih.gov

These preliminary in vitro findings highlight the promise of thiophene-sulfonamide scaffolds in the development of novel antiviral therapeutics.

A fascinating area of investigation for this compound analogues is their potential to act as radiosensitizers. Radiosensitizers are compounds that enhance the cell-killing effect of ionizing radiation, thereby improving the efficacy of radiotherapy in cancer treatment.

Studies have been conducted to evaluate the ability of novel sulfonamide derivatives to sensitize cancer cells to gamma-radiation. nih.gov In one such study, eight of the most potent anticancer compounds were further assessed for their radiosensitizing properties. nih.gov The results indicated that these compounds could indeed enhance the cytotoxic effect of radiation on cancer cells. nih.gov

This dual functionality of being directly cytotoxic to cancer cells and also sensitizing them to radiation makes these compounds particularly attractive for a combined-modality approach to cancer therapy. The exact mechanisms by which these compounds exert their radiosensitizing effects are still under investigation but may involve the inhibition of DNA repair pathways or the exacerbation of radiation-induced cellular stress.

Molecular Interactions with Biological Macromolecules (In Vitro/In Silico Focus)

To understand the biological activities of this compound analogues at a molecular level, researchers have employed a combination of in vitro biochemical assays and in silico computational modeling. These approaches have provided insights into how these compounds interact with specific biological macromolecules, which are often the drivers of their therapeutic effects.

A key target for many anticancer sulfonamide derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. mdpi.com Molecular docking studies have shown that some sulfonamide derivatives can fit well into the active site of VEGFR-2, suggesting that their anticancer activity may be, at least in part, due to the inhibition of this receptor. mdpi.com

In the context of antimicrobial activity, in silico studies have been used to predict the binding of thiophene-sulfonamide analogues to key bacterial enzymes. For example, docking studies have suggested that these compounds can interact with dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway, which is a known target of sulfonamide antibiotics. nih.gov Similarly, against NDM-1 producing K. pneumoniae, in silico tests revealed that a potent compound demonstrated hydrogen bonding and hydrophobic interactions with a protein from this resistant strain. nih.gov

For their antiviral activity, it has been proposed that some sulfonamide-containing compounds may inhibit proteins such as Hsp90α, which can be crucial for viral replication. mdpi.com

The following table summarizes the key molecular interactions of selected analogues.

Compound/AnalogueBiological TargetMethod of InvestigationKey FindingsReference
Sulfonamide Derivative 23VEGFR-2Molecular DockingFavorable binding energy mdpi.com
Sulfonamide analogue FQ5Dihydropteroate Synthase (DHPS)Molecular DockingIonic, hydrogen bonding, and π-π interactions nih.gov
5-bromo-N-propylthiophene-2-sulfonamide (3b)Protein from NDM-KP ST147In Silico TestsH-bond and hydrophobic interactions nih.gov
Pyrimidine derivative 76Hsp90αIn Vitro AssayInhibitory activity mdpi.com

These molecular-level investigations are crucial for the rational design and optimization of more potent and selective this compound analogues for various therapeutic applications.

DNA Binding and Cleavage Studies of Sulfonamide Analogues

While no studies have directly examined the interaction of this compound with DNA, research on other novel sulfonamide derivatives has shown that these types of molecules can bind to DNA. One study on newly synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives indicated that they are effective DNA binders. Both experimental techniques—such as UV-visible spectroscopy, fluorescence, cyclic voltammetry, and viscometry—and computational molecular docking studies have supported the DNA binding capabilities of these related compounds. The interactions are thought to occur through a combination of intercalation (where the molecule inserts itself between the base pairs of DNA) and groove binding.

Receptor Ligand Binding Investigations of N-(Heteroaryl)thiophene Sulfonamides (e.g., Angiotensin AT2 Receptor)

Investigations into a series of N-(heteroaryl)thiophene sulfonamides have demonstrated their potential as ligands for the Angiotensin II type 2 (AT2) receptor. The AT2 receptor is a component of the renin-angiotensin system, which plays a role in regulating blood pressure and fluid balance.

In one study, two series of N-(heteroaryl)thiophene sulfonamides were synthesized and evaluated for their binding affinity to the AT2 receptor. The first series yielded a ligand with a respectable binding affinity (Ki of 42 nM). The second series of compounds showed significantly improved binding affinities, with six ligands having Ki values below 5 nM. The most promising ligand from this research demonstrated a high affinity with a Ki value of 4.9 nM. Molecular docking and dynamics simulations were employed to understand how these molecules bind to the AT2 receptor.

It is important to note that while these findings for analogous compounds are informative, they cannot be directly extrapolated to predict the biological activity of this compound. Specific biological and molecular interactions are highly dependent on the precise chemical structure of the compound .

Structure Activity Relationship Sar Studies and Rational Design of N 2 Ethylphenyl Thiophene 2 Sulfonamide Analogues

Elucidation of Key Structural Features for Biological Potency

The N-phenyl ring is a critical component for interaction with biological targets, and its substitution pattern significantly modulates activity. The nature, size, and position of substituents influence the electronic properties and conformation of the entire molecule.

Research on analogous scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, has shown that the electronic nature of substituents on the phenyl ring is a key determinant of inhibitory activity. nih.gov Generally, electron-withdrawing groups can enhance potency. For instance, compounds featuring a cyano (-CN) group have demonstrated higher activity compared to those with halogen substituents. nih.gov

In studies of phenethylamine (B48288) derivatives, which also feature a substituted phenyl ring, the position of substituents is crucial. Groups at the para position of the phenyl ring, whether alkyl or halogen, tend to have a positive effect on binding affinity for receptors like the 5-HT2A receptor. biomolther.org Conversely, placing alkoxy or nitro groups at the same position can decrease affinity. biomolther.org An aromatic group attached to the ethylamine (B1201723) nitrogen, particularly with an oxygen-containing substituent at the ortho position, generally increases binding affinity. biomolther.org These findings suggest that for N-(2-ethylphenyl)thiophene-2-sulfonamide, both the electronic character and the placement of substituents on the N-phenyl ring are pivotal for optimizing biological interactions.

Table 1: Effect of N-Phenyl Ring Substitutions on Receptor Binding Affinity in Analogous Scaffolds biomolther.org

This interactive table summarizes SAR findings for phenethylamine derivatives, providing insights applicable to the N-phenyl ring of the target compound.

Position Substituent Type Effect on Affinity
para (R¹) Alkyl or Halogen Positive
para (R¹) Alkoxy or Nitro Negative

Influence of Substitutions on the Thiophene (B33073) Ring System

The thiophene ring acts as a central scaffold and its substitution is a key area for SAR exploration. nih.gov Thiophene is considered an electron-rich heterocycle, making it more reactive to electrophilic substitution than benzene (B151609). e-bookshelf.de This reactivity allows for diverse functionalization. The sulfur atom in the ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Studies on N-(5-substituted) thiophene-2-alkylsulfonamides as 5-lipoxygenase inhibitors have provided direct SAR insights. nih.gov The introduction of various substituents at the 5-position of the thiophene ring has a profound impact on inhibitory potency. For example, substituting the 5-position with a phenoxy group, particularly one bearing a para-fluoro substituent, resulted in compounds with IC₅₀ values in the nanomolar range. nih.gov This highlights the importance of this position for introducing groups that can engage in additional favorable interactions with the target protein.

Research into other thiophene-based sulfonamides as carbonic anhydrase inhibitors has further confirmed the significance of the thiophene moiety in driving enzyme inhibition. nih.gov The specific substitution pattern can dictate the potency and selectivity of the compounds against different enzyme isoforms. nih.gov In some thiophene carboxamide derivatives, the presence of a hydroxyl group was found to increase activity compared to a methyl group, possibly by increasing solubility. nih.gov

Table 2: Activity of N-(5-substituted) thiophene-2-alkylsulfonamide Analogues as 5-Lipoxygenase Inhibitors nih.gov

This interactive table shows IC₅₀ values for analogues with different substituents at the 5-position of the thiophene ring.

Compound 5-Position Substituent IC₅₀ (RBL-1 cell homogenate)
Analogue 4k 4-Fluorophenoxy 20-100 nM

Role of Modifications to the Sulfonamide Linker and Adjacent Moieties

The sulfonamide group (-SO₂NH-) is a cornerstone of many therapeutic agents, prized for its ability to act as a stable isostere of an amide or carboxylic acid group and for its hydrogen bonding capabilities. researchgate.netnih.gov N-substituted sulfonamides are typically metabolically robust. researchgate.net The sulfonamide moiety itself is a key pharmacophore in many drug classes, including carbonic anhydrase inhibitors and antibacterial agents. nih.govresearchgate.net

Development of Pharmacophore Models Based on SAR Data

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net Based on SAR data from active analogues, a pharmacophore model can be generated to guide the design of new compounds or to screen virtual libraries for potential hits. researchgate.netnih.gov

For aryl sulfonamide derivatives, a common pharmacophore hypothesis includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. rsc.orgresearchgate.net A hypothetical pharmacophore model for this compound analogues, based on the SAR discussed, would likely include:

An Aromatic Ring (AR) feature for the N-phenyl ring.

A Hydrophobic (HY) feature corresponding to the 2-ethyl group on the phenyl ring.

A Hydrogen Bond Acceptor (HBA) , represented by the sulfonyl oxygens.

A Hydrogen Bond Donor (HBD) , represented by the sulfonamide N-H.

A second Aromatic Ring (AR) or Hydrophobic (HY) feature for the thiophene ring.

An additional feature (e.g., HBA or HBD) corresponding to substituents at the 5-position of the thiophene ring, which SAR studies have shown to be critical for high potency. nih.gov

For example, a five-point pharmacophore model (DDHRR_1) was successfully developed for a series of MMP-9 inhibitors, consisting of two hydrogen bond donors, two hydrophobic features, and one aromatic ring feature. rsc.org Similarly, a five-featured model was generated for sulfonamide chalcone (B49325) derivatives to identify new glucosidase inhibitors. nih.gov Such models serve as powerful tools in virtual screening campaigns to identify novel and diverse scaffolds that retain the key interaction points of the this compound framework.

Application of Structure-Based Drug Design (SBDD) Principles to the this compound Scaffold

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. When applied to the this compound scaffold, SBDD can guide the optimization of lead compounds.

In a notable example, SBDD was used to optimize a series of 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives as selective Mcl-1 inhibitors. researchgate.netnih.gov By analyzing the co-crystal structure of the initial compounds bound to the Mcl-1 protein, researchers were able to identify key interactions and areas for improvement. This structural guidance led to the design of new compounds with significantly improved binding affinity (Ki values reaching ~0.4 μM) and cellular potency. nih.gov The SBDD approach revealed that specific modifications could enhance interactions within the target's binding groove, leading to greater selectivity over other related proteins. nih.gov

Similarly, SBDD principles have been applied to other thiophene-based scaffolds. For instance, novel dual EGFR/HER2 inhibitors were designed based on a thienotriazine and 3-cyanotetrahydrobenzothiophene core. mdpi.com Docking studies showed that the designed compounds had a high affinity for the hinge region of the kinase domain, forming a hydrophobic pocket. This rational design process resulted in a compound with an IC₅₀ value of 12.5 nM against the H1299 lung cancer cell line. mdpi.com These examples demonstrate that combining the versatile thiophene-2-sulfonamide (B153586) scaffold with SBDD is a powerful strategy for developing potent and selective therapeutic agents.

Future Perspectives and Emerging Research Avenues for N 2 Ethylphenyl Thiophene 2 Sulfonamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The synthesis of N-substituted thiophene-2-sulfonamides traditionally involves the reaction of a thiophene (B33073) sulfonyl chloride with an appropriate amine. However, the future of synthesizing N-(2-ethylphenyl)thiophene-2-sulfonamide and its derivatives lies in the development of more efficient, atom-economical, and diversity-oriented synthetic routes.

Modern synthetic chemistry offers a plethora of tools to achieve these goals. One promising avenue is the use of metal-catalyzed cross-coupling reactions . For instance, Suzuki-Miyaura coupling reactions have been successfully employed to synthesize 5-arylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids. paris-saclay.fr This methodology could be adapted to introduce the 2-ethylphenyl group onto the thiophene ring or to further functionalize the thiophene core, thereby generating a library of analogues with varied substitution patterns.

Another area of exploration is the development of one-pot synthesis procedures. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and shorter reaction times. One-pot syntheses of thiophene-containing N-substituted p-toluene sulfonamides have been reported, demonstrating the feasibility of this approach. azom.com Applying similar strategies to the synthesis of this compound could streamline its production and facilitate the rapid generation of derivatives.

Furthermore, the exploration of green chemistry principles in the synthesis of this compound is a critical future direction. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, solvent-free reaction conditions have been shown to be effective in the synthesis of some thiophene sulfonamide scaffolds. azom.com

Table 1: Comparison of Synthetic Methodologies for Thiophene Sulfonamides

MethodologyDescriptionAdvantagesPotential for this compound
Conventional Synthesis Reaction of thiophene sulfonyl chloride with an amine.Well-established, reliable.Baseline method for synthesis.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halothiophene with a boronic acid. paris-saclay.frHigh functional group tolerance, allows for diverse aryl substitutions.Introduction of the 2-ethylphenyl group or other aryl moieties.
One-Pot Synthesis Multiple reaction steps in a single vessel. azom.comIncreased efficiency, reduced waste and cost.Streamlined production of the target compound and its analogues.
Green Synthesis Use of environmentally friendly reagents and conditions. azom.comReduced environmental impact, increased safety.Development of sustainable manufacturing processes.

Identification of Additional Undiscovered Molecular Targets and Pathways

While the precise molecular targets of this compound remain to be elucidated, research on related thiophene sulfonamides provides valuable clues and directs future investigations. The sulfonamide class of drugs is well-known for its ability to competitively inhibit the bacterial enzyme dihydropteroate synthetase , which is crucial for folic acid synthesis. nih.govnih.gov This suggests a potential antibacterial application for this compound, warranting investigation into its activity against various bacterial strains.

Beyond antibacterial action, thiophene sulfonamides have been shown to interact with a range of mammalian targets. Notably, certain N-(heteroaryl)thiophene sulfonamides have been identified as selective ligands for the angiotensin AT2 receptor , indicating a potential role in cardiovascular regulation. nih.gov Another study revealed that some thiophene-2-sulfonamide (B153586) derivatives can inhibit lactoperoxidase , an enzyme involved in the innate immune system. paris-saclay.fr

Furthermore, the anticancer activity of some thiophene derivatives suggests that they may modulate pathways critical for cancer cell proliferation and survival. elifesciences.orgrsc.org The structural similarity of this compound to known inhibitors of enzymes like tissue-nonspecific alkaline phosphatase (TNAP) , which are also aryl sulfonamides, points to another potential avenue of investigation. nih.gov

Future research should employ a systematic approach to uncover the molecular targets of this compound. This can be achieved through a combination of techniques including:

High-throughput screening against panels of known drug targets.

Affinity chromatography using the compound as a bait to isolate interacting proteins.

Computational docking studies to predict binding to various protein targets. nih.gov

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, the integration of multi-omics approaches is indispensable. A singular focus on one aspect of cellular function is often insufficient to unravel the complex mechanisms of drug action. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound.

Genomics can help identify genetic factors that may influence an individual's response to the drug.

Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression patterns upon treatment with the compound, providing insights into the affected signaling pathways.

Proteomics can identify changes in protein expression and post-translational modifications, directly pinpointing the proteins that interact with the drug or are part of the downstream signaling cascade. nih.gov

Metabolomics can analyze changes in the cellular metabolic profile, offering a functional readout of the drug's impact on cellular biochemistry. chemrxiv.org

For instance, a proteomics study on other thiophene derivatives identified effects on outer membrane proteins in bacteria, suggesting a mechanism of antibacterial action. nih.gov Applying a similar approach to this compound could elucidate its potential antibacterial mechanism. The integration of these omics datasets can reveal novel drug-target interactions, uncover unexpected off-target effects, and help in the identification of biomarkers for drug efficacy. mdpi.com

Design and Synthesis of Advanced this compound Analogues for Specific Biological Interventions

The knowledge gained from target identification and mechanistic studies will be instrumental in the rational design and synthesis of advanced analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for interaction with a specific biological target. For example, modifications could include:

Altering the substitution pattern on the phenyl ring: The position and nature of the ethyl group could be varied to probe the steric and electronic requirements of the binding pocket.

Introducing different substituents on the thiophene ring: This could modulate the electronic properties of the thiophene core and provide additional points of interaction with the target.

Replacing the thiophene ring with other heterocyclic systems: This could lead to the discovery of novel scaffolds with improved drug-like properties.

The synthesis of these analogues can be achieved using the modern synthetic methodologies discussed earlier, such as cross-coupling reactions and combinatorial chemistry approaches, to rapidly generate a diverse library of compounds for biological evaluation. paris-saclay.fr The ultimate goal is to develop advanced analogues that are highly selective for their intended target, thereby minimizing off-target effects and leading to safer and more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-ethylphenyl)thiophene-2-sulfonamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions under microwave irradiation. For example, a mixture of 5-bromo-thiophene sulfonamide derivatives, aryl ethynyl reagents, and catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI) in THF at 60°C for 10 minutes yields target compounds . Characterization typically involves HPLC purity assessment (>98%) and spectroscopic validation (NMR, IR) .

Q. How are structural and purity parameters validated for this sulfonamide class?

  • Methodological Answer : Analytical workflows include:

  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions, IR for sulfonamide S=O stretches (~1350 cm⁻¹), and mass spectrometry for molecular weight verification .
  • Crystallography : Single-crystal X-ray diffraction (e.g., CCDC entries) resolves stereochemistry and packing interactions .

Q. What in vitro assays are used for preliminary biological screening?

  • Methodological Answer : Common assays include:

  • Enzyme inhibition : Testing against targets like IRE1α endonuclease using fluorescence-based cleavage assays (e.g., STF-083010 IC₅₀ = 25 µM) .
  • Cell viability : U87MG glioma cell line studies with MTT assays to assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitution, linker groups) influence bioactivity?

  • Methodological Answer : Systematic SAR studies compare substituents (Table 1):

  • A-ring variations : Replacing benzene with thiophene (compound 15) reduces steric hindrance, enhancing binding to hydrophobic pockets .
  • Linker optimization : Amide vs. sulfonamide linkers alter solubility and target engagement (e.g., compound 7 with amide linker shows 10-fold lower activity) .
    • Data Analysis : Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate logP values with membrane permeability .

Q. How can contradictory biological activity data between studies be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) .
  • Compound stability : Hydrolytic degradation in cell media (e.g., esterase-sensitive prodrugs) requires LC-MS stability profiling .
    • Resolution : Normalize data to positive controls (e.g., staurosporine for kinase inhibition) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

Q. What computational strategies predict binding modes of thiophene-sulfonamide derivatives?

  • Methodological Answer :

  • Docking : Glide (Schrödinger) or AutoDock for binding pose generation using PDB structures (e.g., 8US, 8UM) .
  • QSAR : 2D descriptors (AlogP, topological polar surface area) model activity cliffs (R² > 0.7 for IC₅₀ predictions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.